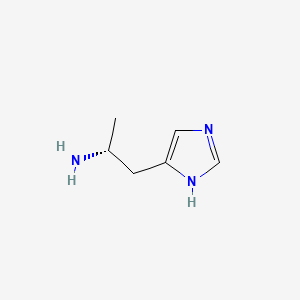

(R)-α-甲基组胺

描述

Synthesis Analysis

The synthesis of (R)-alpha-Methylhistamine and its derivatives often involves structural modifications of histamine, leading to various optical isomers with distinct pharmacological profiles. For instance, (alpha R, beta S)-alpha,beta-dimethylhistamine, an isomer of (R)-alpha-Methylhistamine, has been identified as a highly potent H3 receptor agonist with exceptional receptor selectivity. The synthesis pathways are designed to achieve the desired stereochemistry, which is crucial for the compound's interaction with H3 receptors (Lipp et al., 1992).

Molecular Structure Analysis

The molecular structure and absolute configuration of (R)-alpha-Methylhistamine derivatives are often confirmed through techniques such as X-ray crystallography. This analytical method has been used to determine the structure of compounds like (alpha R, beta S)-alpha,beta-dimethylhistamine, providing insights into their stereochemical properties and how these properties influence receptor selectivity and pharmacological activity (Lipp et al., 1992).

Chemical Reactions and Properties

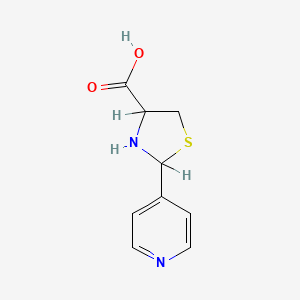

(R)-alpha-Methylhistamine undergoes various chemical reactions, including azomethine formation, to improve its pharmacokinetic profile. Azomethine derivatives of (R)-alpha-Methylhistamine have been developed as lipophilic prodrugs to enhance the bioavailability of this hydrophilic drug, particularly its penetration into the brain. These derivatives are designed to be labile enough to release (R)-alpha-Methylhistamine at sufficient concentrations in vivo, thus prolonging its biological half-life and improving oral absorption (Krause et al., 1995).

Physical Properties Analysis

The physical properties of (R)-alpha-Methylhistamine, such as its solubility, stability, and distribution in biological systems, are influenced by its molecular structure. For instance, its strong basicity and polarity limit its ability to penetrate biological membranes, which has led to the development of prodrugs to address these pharmacokinetic disadvantages (Krause et al., 2001).

Chemical Properties Analysis

The chemical behavior of (R)-alpha-Methylhistamine in biological systems, including its interaction with histamine receptors and its metabolism, is a critical area of study. For example, its rapid inactivation in vivo due to the methylation of the imidazole ring by histamine-N-methyltransferase has prompted the development of prodrugs like BP 2-94 to limit this inactivation process, thereby enhancing the drug's therapeutic potential (Rouleau et al., 1997).

科学研究应用

药理学和临床意义:(R)-α-甲基组胺作为一种有效的 H3 受体激动剂,已被建议用于各种临床应用。它在动物研究中表现出低毒性,并且在人体中吸收和代谢良好 (Arrang, Garbarg, Schwartz, Lipp, Stark, Schunack, & Lecomte, 1991)。

中枢神经系统疾病治疗:它在调节神经递质活性中的作用使其成为治疗中枢神经系统疾病的潜在候选药物。开发 (R)-α-甲基组胺的偶氮甲亚胺前药旨在克服其治疗应用的药代动力学限制 (Krause, Stark, & Schunack, 2001)。

睡眠和觉醒调节:(R)-α-甲基组胺注射到特定脑区后,通过增加慢波睡眠并减少觉醒和快速眼动睡眠来影响睡眠模式,表明其在睡眠调节中的作用 (Monti, Jantos, Boussard, Altier, Orellana, & Olivera, 1991)。

治疗过敏性疾病的潜力:由于其作为 H3 受体激动剂的功效,(R)-α-甲基组胺可能在过敏性疾病中找到治疗应用,正如其在肺肥大细胞等细胞中的存在所暗示的 (Arrang, Garbarg, Lancelot, Lecomte, Pollard, Robba, Schunack, & Schwartz, 1988)。

胃肠道应用:在大鼠中给药显示出对胃和肠道的生长促进作用,支持组胺 H3 受体在上皮组织正常细胞周期调节中的作用 (Grandi, Schunack, & Morini, 2006)。

抗哮喘潜力:在 II 期临床试验中,BP-294(R-α-甲基组胺的前药)通过抑制乙酰胆碱释放,显示出作为抗哮喘剂的希望 (Fozard, 2000)。

心血管和血流动力学效应:研究已经证明了它对心血管血流动力学的影响,影响血压和心率,这可能对心血管研究有影响 (Mcleod, Gertner, & Hey, 1996)。

神经保护和认知效应:(R)-α-甲基组胺因其对空间学习和记忆的影响而受到研究,表明其在认知过程中具有潜在作用,并与胆碱能机制相互作用 (Smith, Hunter, & Bennett, 1994)。

属性

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873372 | |

| Record name | (R)-alpha-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Methylhistamine | |

CAS RN |

75614-87-8 | |

| Record name | (αR)-α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75614-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-ethanamine, alpha-methyl-, (alphaR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075614878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

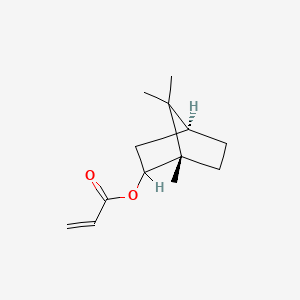

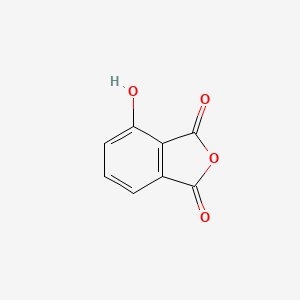

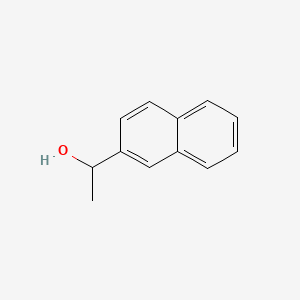

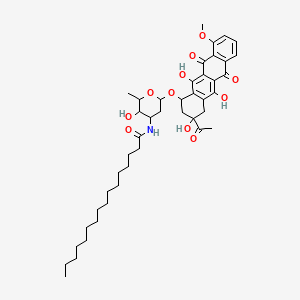

Retrosynthesis Analysis

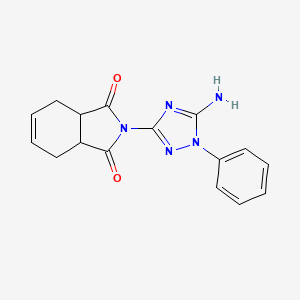

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

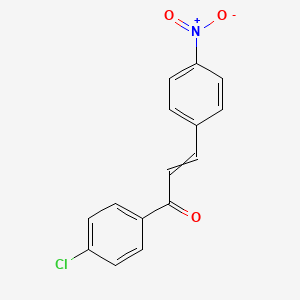

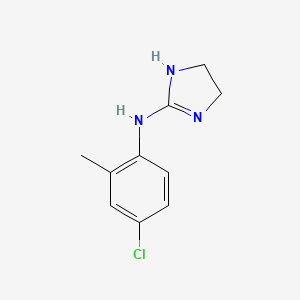

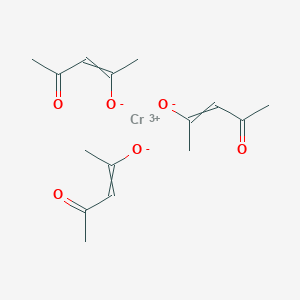

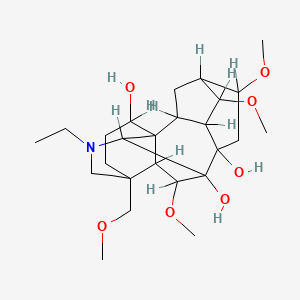

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of (R)-alpha-Methylhistamine?

A1: (R)-alpha-Methylhistamine acts as a selective agonist of the histamine H3 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does (R)-alpha-Methylhistamine interact with the histamine H3 receptor?

A2: (R)-alpha-Methylhistamine binds to the histamine H3 receptor and activates it, mimicking the effects of the endogenous ligand histamine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of histamine H3 receptor activation by (R)-alpha-Methylhistamine?

A3: Activation of the histamine H3 receptor by (R)-alpha-Methylhistamine can lead to various downstream effects depending on the tissue and cell type. These effects may include:

- Inhibition of neurotransmitter release: (R)-alpha-Methylhistamine can inhibit the release of neurotransmitters, such as histamine, acetylcholine, dopamine, norepinephrine, and serotonin, from neurons in the central and peripheral nervous systems. [, , , , , , , , ]

- Modulation of gastric acid secretion: (R)-alpha-Methylhistamine can influence gastric acid secretion through its actions on histamine H3 receptors located on histamine-secreting cells and parietal cells in the stomach. [, , , ]

- Regulation of sleep-wake cycle: Studies in rats suggest that (R)-alpha-Methylhistamine injected into the premammillary area of the brain can increase slow-wave sleep and decrease wakefulness, highlighting a potential role of histamine H3 receptors in sleep regulation. []

Q4: What is the significance of the "R" enantiomer in (R)-alpha-Methylhistamine?

A4: The "R" enantiomer of alpha-Methylhistamine exhibits greater selectivity and potency for the histamine H3 receptor compared to its "S" enantiomer. [, , , ]

Q5: What are the limitations of using (R)-alpha-Methylhistamine in research or therapeutic settings?

A5: (R)-alpha-Methylhistamine exhibits limitations due to its:

- Limited ability to cross the blood-brain barrier: This property hinders its effectiveness in targeting central nervous system disorders. []

- Rapid metabolism and short half-life: These factors contribute to its limited duration of action. [, , , ]

Q6: How have researchers addressed the pharmacokinetic limitations of (R)-alpha-Methylhistamine?

A6: To overcome the pharmacokinetic limitations of (R)-alpha-Methylhistamine, researchers have developed prodrugs, such as azomethine derivatives. These prodrugs are designed to:

- Improve oral bioavailability: Azomethine prodrugs exhibit enhanced lipophilicity, facilitating absorption from the gastrointestinal tract. [, , ]

- Enhance brain penetration: Prodrugs can increase drug delivery to the central nervous system by bypassing the blood-brain barrier more effectively. [, , ]

- Prolong half-life: By masking the active compound, prodrugs can reduce its metabolism and extend its duration of action. [, , ]

Q7: What are the potential therapeutic applications of (R)-alpha-Methylhistamine or its prodrugs?

A7: Based on its pharmacological profile, (R)-alpha-Methylhistamine or its prodrugs hold therapeutic potential in various conditions, including:

- Neurological disorders: Research suggests possible applications in cognitive impairment, Alzheimer's disease, epilepsy, and sleep disorders. [, , ]

- Gastrointestinal disorders: (R)-alpha-Methylhistamine may be beneficial in treating gastric ulcers and other conditions related to acid secretion. [, , , , , ]

- Inflammatory conditions: Evidence suggests a role for histamine H3 receptor modulation in inflammatory processes, potentially benefiting asthma and other inflammatory airway diseases. [, , , ]

Q8: Are there any alternatives to (R)-alpha-Methylhistamine for targeting the histamine H3 receptor?

A8: Yes, several other histamine H3 receptor agonists and antagonists are available with varying potencies, selectivities, and pharmacokinetic properties. Researchers continue to explore and develop novel compounds with improved therapeutic profiles for specific applications. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B1194351.png)

![1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1194352.png)

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)

![2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone](/img/structure/B1194357.png)